molecular formula C21H21N3O5 B2580532 3-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 887898-01-3

3-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2580532
CAS No.: 887898-01-3
M. Wt: 395.415
InChI Key: AZCDYMVEADKSCC-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the appropriate substituted benzaldehydes and urea derivatives.

    Condensation Reaction: The substituted benzaldehydes undergo a condensation reaction with urea in the presence of a catalyst such as acetic acid or hydrochloric acid.

    Cyclization: The resulting intermediate undergoes cyclization to form the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the condensation and cyclization reactions.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Introduction of various functional groups such as halides, alkyl, and aryl groups.

Scientific Research Applications

3-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves:

    Molecular Targets: Interaction with specific enzymes and receptors in biological systems.

    Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 3-(4-ethoxyphenyl)-N-(2-ethoxy-5-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

  • Functional Groups : The presence of both ethoxy and methoxy groups provides unique chemical properties.
  • Biological Activity : Exhibits distinct biological activities compared to similar compounds, making it a valuable candidate for drug development.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-4-29-15-8-6-14(7-9-15)24-20(26)16(12-22-21(24)27)19(25)23-17-11-13(2)5-10-18(17)28-3/h5-12H,4H2,1-3H3,(H,22,27)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCDYMVEADKSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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